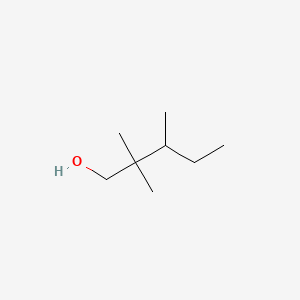

2,2,3-Trimethylpentan-1-ol

Description

Structure

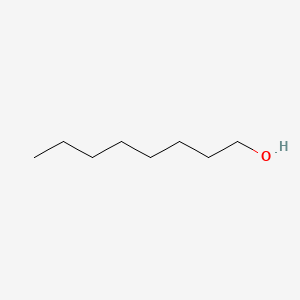

2D Structure

3D Structure

Properties

CAS No. |

57409-53-7 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

2,2,3-trimethylpentan-1-ol |

InChI |

InChI=1S/C8H18O/c1-5-7(2)8(3,4)6-9/h7,9H,5-6H2,1-4H3 |

InChI Key |

GBONVOIRPAJSLA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,3-Trimethylpentan-1-ol: Chemical Structure, Bonding, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and a representative synthetic protocol for 2,2,3-trimethylpentan-1-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established chemical principles with data from analogous structures to offer a predictive and practical resource.

Chemical Structure and Bonding

This compound is a primary alcohol with the chemical formula C₈H₁₈O. Its structure features a highly branched alkyl chain, which significantly influences its physical and chemical properties.

Molecular Structure:

The molecule consists of a pentane backbone with three methyl groups as substituents at positions 2, 2, and 3, and a hydroxyl group at position 1. The presence of a quaternary carbon at position 2 and a tertiary carbon at position 3 creates significant steric hindrance around the core of the molecule.

Bonding and Hybridization:

All carbon atoms in the alkyl chain are sp³ hybridized, forming tetrahedral geometries. The C-C and C-H bonds are all sigma (σ) bonds. The oxygen atom of the hydroxyl group is also sp³ hybridized, with two lone pairs of electrons occupying two of the hybrid orbitals. The C-O and O-H bonds are also sigma bonds. The polarity of the C-O and O-H bonds, due to the high electronegativity of oxygen, makes the hydroxyl group a hydrogen bond donor and acceptor, which governs the intermolecular forces and solubility of the molecule.

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Analogous Data)

Due to the scarcity of experimental data for this compound, the following table summarizes key physicochemical properties based on computational predictions and data from isomeric compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | - |

| Molecular Weight | 130.23 g/mol | - |

| CAS Number | 57409-53-7 | [1] |

| Boiling Point | Predicted: ~170-180 °C | (Estimation based on isomers) |

| Density | Predicted: ~0.83 g/cm³ | (Estimation based on isomers) |

| Solubility | Soluble in organic solvents; sparingly soluble in water. | (General property of alcohols) |

Synthesis of this compound

A plausible and efficient method for the synthesis of the sterically hindered primary alcohol, this compound, is the hydroboration-oxidation of the corresponding alkene, 2,2,3-trimethyl-1-pentene. This two-step reaction sequence ensures the anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol.

Reaction Scheme:

Caption: Synthesis of this compound via hydroboration-oxidation.

Experimental Protocol (Representative)

This protocol is a general representation for the hydroboration-oxidation of a sterically hindered alkene and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2,2,3-trimethyl-1-pentene

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Hydroboration:

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,2,3-trimethyl-1-pentene (1.0 eq) dissolved in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the borane-THF complex (1.1 eq of BH₃) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | d | 2H | -CH₂OH |

| ~1.8 - 2.0 | m | 1H | -CH(CH₃)- |

| ~1.2 - 1.4 | m | 2H | -CH₂CH₃ |

| ~0.9 | d | 3H | -CH(CH₃)- |

| ~0.85 | s | 6H | -C(CH₃)₂- |

| ~0.8 | t | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~65 - 70 | -CH₂OH |

| ~40 - 45 | -C(CH₃)₂- |

| ~35 - 40 | -CH(CH₃)- |

| ~25 - 30 | -CH₂CH₃ |

| ~20 - 25 | -C(CH₃)₂- |

| ~15 - 20 | -CH(CH₃)- |

| ~10 - 15 | -CH₂CH₃ |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 (broad) | O-H | Alcohol, H-bonded |

| ~2960 - 2850 | C-H | Alkane stretching |

| ~1465 | C-H | Alkane bending |

| ~1050 | C-O | Primary alcohol stretching |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment | Description |

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |

| 115 | [M - CH₃]⁺ | Loss of a methyl group |

| 99 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

This technical guide provides a foundational understanding of this compound. For drug development and advanced research applications, it is recommended to perform the synthesis and full experimental characterization to obtain precise data.

References

2,2,3-trimethylpentan-1-ol CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-trimethylpentan-1-ol, a saturated primary alcohol. Due to a scarcity of publicly available experimental data specifically for this compound, this guide leverages information on its isomers and related compounds to offer a thorough understanding of its chemical and physical properties, potential synthetic routes, and toxicological considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

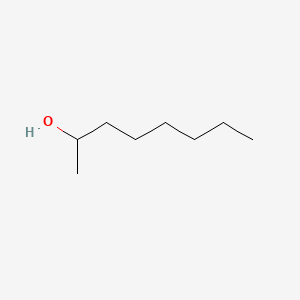

Registry Information and Chemical Properties

This compound is registered under CAS number 57409-53-7.[1] It is a constitutional isomer of octanol. While detailed experimental data for this specific isomer is limited, its fundamental properties can be derived from its chemical structure and comparison with related compounds.

Table 1: Registry and Basic Chemical Information for this compound

| Property | Value | Source |

| CAS Number | 57409-53-7 | [1] |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCC(C)C(C)(C)CO | [2] |

| InChI Key | GBONVOIRPAJSLA-UHFFFAOYSA-N | [1] |

Table 2: Comparison of Physical Properties of C8 Alcohols and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 57409-53-7 | C8H18O | 130.23 | Not available |

| 2,4,4-Trimethyl-1-pentanol | 16325-63-6 | C8H18O | 130.23 | Not available |

| 2,3,4-Trimethyl-1-pentanol | 6570-88-3 | C8H18O | 130.23 | Not available |

| 2,2,4-Trimethyl-3-pentanol | 5162-48-1 | C8H18O | 130.23 | Not available |

| 2,2,3-Trimethylpentane | 564-02-3 | C8H18 | 114.23 | 109.8 |

Potential Synthetic Approaches

Proposed Experimental Protocol: Synthesis via Hydroboration-Oxidation

This proposed protocol is based on the well-established hydroboration-oxidation reaction, which is a two-step process to produce an alcohol from an alkene.[3][4][5][6]

Step 1: Hydroboration of 2,2,3-trimethyl-1-pentene

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,2,3-trimethyl-1-pentene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF) in THF to the stirred solution of the alkene under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the complete formation of the trialkylborane intermediate.

Step 2: Oxidation of the Trialkylborane

-

Cool the reaction mixture back to 0 °C.

-

Slowly and cautiously add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2). The temperature should be carefully monitored and maintained below 40 °C.

-

After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for at least one hour.

-

The reaction mixture can then be worked up by separating the aqueous and organic layers. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of the final product can be achieved by distillation or column chromatography.

References

- 1. 2,2,3-trimethyl-1-pentanol [webbook.nist.gov]

- 2. This compound | Molport-026-529-250 | Novel [molport.com]

- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 2,2,3-trimethylpentan-1-ol. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes comparative data for its isomers where available, offering valuable context for researchers. Furthermore, detailed, standardized experimental protocols for determining key physical properties are provided to assist in laboratory settings.

Core Physical Properties of this compound

Quantitative data for this compound is sparse in readily available scientific literature. The following table summarizes the available information for the target compound and select isomers for comparative purposes. Researchers are advised to experimentally verify these properties for their specific applications.

| Property | This compound | 2,2,3-Trimethylpentan-3-ol (Isomer) | 2,4,4-Trimethylpentan-1-ol (Isomer) |

| CAS Number | 57409-53-7[1] | 7294-05-5 | 16325-63-6[2] |

| Molecular Formula | C₈H₁₈O[3] | C₈H₁₈O | C₈H₁₈O[2] |

| Molecular Weight | 130.23 g/mol [3] | 130.23 g/mol | 130.23 g/mol [2] |

| Boiling Point | Data not available | 153 °C | Data not available |

| Melting Point | Data not available | -6 °C | Data not available |

| Density | Data not available | 0.842 g/mL | Data not available |

| Refractive Index | Data not available | 1.433 | Data not available |

| Solubility in Water | Predicted to be low | Data not available | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of the core physical properties of liquid organic compounds such as this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath), and sample.

-

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

-

Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, into the sample test tube.

-

Immerse the assembly into the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

2.2. Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be accurately determined using a pycnometer or, more simply, with a volumetric flask and a balance.

-

Apparatus: Volumetric flask (e.g., 10 mL or 25 mL), analytical balance, and the liquid sample.

-

Procedure:

-

Carefully clean and dry the volumetric flask and its stopper.

-

Weigh the empty, dry flask with its stopper on an analytical balance and record the mass (m₁).

-

Fill the flask with the liquid sample up to the calibration mark. Use a pipette for the final additions to ensure accuracy.

-

Replace the stopper and reweigh the filled flask, recording the new mass (m₂).

-

The mass of the liquid is the difference between the two readings (m_liquid = m₂ - m₁).

-

The volume of the liquid is the calibrated volume of the flask (V).

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.

-

It is crucial to perform this measurement at a constant, recorded temperature, as density is temperature-dependent.

-

2.3. Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and can be measured with high precision using a refractometer.

-

Apparatus: Abbe refractometer, light source (often built-in), and the liquid sample.

-

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of the sample liquid onto the surface of the measuring prism.

-

Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.

-

While looking through the eyepiece, adjust the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the chromatic dispersion compensator to obtain a sharp, single-colored line.

-

Read the refractive index value from the instrument's scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

-

2.4. Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid like this compound, its solubility in water and common organic solvents would be of interest.

-

Apparatus: Test tubes, pipettes or graduated cylinders, vortex mixer (optional), and a means of temperature control (water bath).

-

Qualitative Procedure (Solubility in Water):

-

Place a known volume (e.g., 1 mL) of the solvent (water) into a test tube.

-

Add a small, known volume (e.g., 0.1 mL) of the solute (this compound) to the test tube.

-

Stopper the test tube and shake vigorously for a set period (e.g., 1-2 minutes). A vortex mixer can be used for more consistent mixing.

-

Allow the mixture to stand and observe. If the mixture is a single, clear phase, the substance is soluble at that concentration. If two distinct layers form or the mixture is cloudy, it is considered insoluble or sparingly soluble.

-

Continue adding the solute in small increments and observing to estimate the solubility limit.

-

-

Note on Organic Solvents: The same qualitative procedure can be followed to test solubility in various organic solvents (e.g., ethanol, acetone, hexane). Given its structure, this compound is expected to be miscible with many common organic solvents.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid organic compound.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and comparative data aim to facilitate further experimental investigation and application in scientific and developmental contexts.

References

Synthesis of 2,2,3-Trimethylpentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic pathways for the tertiary alcohol, 2,2,3-trimethylpentan-1-ol. The document outlines three primary retrosynthetic approaches, offering detailed experimental protocols for key transformations. All quantitative data is summarized for comparative analysis, and logical workflows are visualized using the DOT language.

Executive Summary

This compound is a branched primary alcohol whose synthesis requires careful consideration of regioselectivity and steric hindrance. This guide explores its preparation through three distinct and reliable strategies:

-

Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene: An anti-Markovnikov addition of water across a double bond, ideal for producing primary alcohols from terminal alkenes.

-

Reduction of 2,2,3-Trimethylpentanoic Acid: A robust method utilizing a powerful reducing agent to convert a carboxylic acid to the corresponding primary alcohol.

-

Grignard Reaction with Formaldehyde: A classic carbon-carbon bond-forming reaction to produce a primary alcohol from an alkyl halide.

Each pathway is detailed with proposed syntheses for necessary precursors, comprehensive experimental procedures, and a summary of expected outcomes.

Data Presentation

| Synthesis Pathway | Key Reaction | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference Reaction |

| Route A | Hydroboration-Oxidation | 2,2,3-Trimethylpent-1-ene | 9-BBN, THF, H₂O₂, NaOH | 80-95 | >95 | Hydroboration of terminal alkenes[1] |

| Route B | Reduction | 2,2,3-Trimethylpentanoic Acid | LiAlH₄, Diethyl ether | 85-95 | >97 | Reduction of carboxylic acids[2][3] |

| Route C | Grignard Reaction | 1-Bromo-2,2,3-trimethylpentane | Mg, Formaldehyde, Diethyl ether | 70-85 | >95 | Grignard reaction with formaldehyde[4][5] |

Note: The yields and purities are estimates based on analogous reactions reported in the literature and may vary depending on specific experimental conditions and optimization.

Synthesis Pathways and Experimental Protocols

Route A: Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene

This pathway is arguably the most direct approach, assuming the availability of the corresponding alkene. The hydroboration-oxidation reaction is a two-step process that results in the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the alkene.[6][7][8] The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is recommended to enhance regioselectivity for the terminal position, especially with a sterically hindered alkene.[1]

Diagram of Synthesis Pathway A

Caption: Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene.

Experimental Protocols

1. Synthesis of 2,2,3-Trimethylpent-1-ene (Precursor)

-

Reaction: Dehydration of 2,2,3-trimethylpentan-3-ol.

-

Procedure:

-

To a distillation apparatus, add 2,2,3-trimethylpentan-3-ol and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to induce dehydration. The resulting alkene, being more volatile, will distill off.

-

Collect the distillate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain pure 2,2,3-trimethylpent-1-ene.

-

2. Hydroboration-Oxidation of 2,2,3-Trimethylpent-1-ene

-

Reaction: Conversion of the terminal alkene to a primary alcohol.

-

-

In a dry, nitrogen-purged flask, dissolve 2,2,3-trimethylpent-1-ene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 0.5 M solution of 9-BBN in THF to the stirred alkene solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the mixture again to 0 °C and slowly add ethanol to quench any excess 9-BBN.

-

Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C.

-

After the addition is complete, stir the mixture at room temperature for at least one hour.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield this compound.

-

Route B: Reduction of 2,2,3-Trimethylpentanoic Acid

This pathway involves the reduction of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[2][3]

Diagram of Synthesis Pathway B

Caption: Reduction of 2,2,3-Trimethylpentanoic Acid.

Experimental Protocols

1. Synthesis of 2,2,3-Trimethylpentanoic Acid (Precursor)

-

Reaction: A plausible route is the haloform reaction of a suitable methyl ketone, such as 3,4,4-trimethylhexan-2-one. An alternative is the carboxylation of a Grignard reagent derived from 1-bromo-2,2,3-trimethylpentane.

-

Procedure (via Haloform Reaction):

-

Dissolve 3,4,4-trimethylhexan-2-one in a suitable solvent like dioxane.

-

Slowly add a freshly prepared solution of sodium hypobromite (from NaOH and Br₂) while maintaining the temperature.

-

Stir the reaction until completion, monitored by TLC or GC.

-

Quench the reaction with sodium bisulfite solution.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and recrystallize or distill to obtain pure 2,2,3-trimethylpentanoic acid.

-

2. Reduction of 2,2,3-Trimethylpentanoic Acid

-

Reaction: Conversion of the carboxylic acid to the primary alcohol.

-

-

In a dry, nitrogen-purged flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C.

-

Dissolve 2,2,3-trimethylpentanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate until it becomes white.

-

Filter the mixture and wash the precipitate thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by distillation to obtain this compound.

-

Route C: Grignard Reaction with Formaldehyde

This classic method involves the formation of a Grignard reagent from an alkyl halide, followed by its reaction with formaldehyde to yield a primary alcohol with one additional carbon atom.[4][5][11]

Diagram of Synthesis Pathway C

Caption: Grignard Reaction with Formaldehyde.

Experimental Protocols

1. Synthesis of 1-Bromo-2,2,3-trimethylpentane (Precursor)

-

Reaction: Bromination of this compound (which could be synthesized via Route A or B on a smaller scale to start).

-

Procedure:

-

Cool this compound in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) with stirring.

-

After the addition, allow the mixture to warm to room temperature and then heat gently to complete the reaction.

-

Pour the mixture onto ice and separate the organic layer.

-

Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous calcium chloride, filter, and distill to obtain 1-bromo-2,2,3-trimethylpentane.

-

2. Grignard Reaction with Formaldehyde

-

Reaction: Formation of the primary alcohol from the alkyl bromide.

-

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromo-2,2,3-trimethylpentane in anhydrous diethyl ether dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Slowly bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the stirred Grignard solution, or add a solution of anhydrous formaldehyde in THF.

-

After the addition, stir the mixture at room temperature for one hour.

-

Quench the reaction by slowly pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the product by distillation to yield this compound.

-

References

- 1. d-nb.info [d-nb.info]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. youtube.com [youtube.com]

- 11. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2,2,3-Trimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2,3-trimethylpentan-1-ol, a branched primary alcohol. The document details its fundamental chemical and physical properties, outlines a general synthesis protocol, and presents a logical workflow for its preparation and purification.

Core Chemical Identity

This compound is an organic compound with a branched eight-carbon backbone. As a primary alcohol, its hydroxyl group is bonded to a carbon atom that is bonded to only one other carbon atom.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₈O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][3][4] |

| CAS Registry Number | 57409-53-7 | [2] |

| SMILES | CCC(C)C(C)(C)CO | [1] |

| InChIKey | GBONVOIRPAJSLA-UHFFFAOYSA-N | [2] |

Physicochemical Properties

While extensive experimental data for this specific isomer is limited in publicly available literature, the following table summarizes computed and available data. Professionals should verify these values through experimental analysis for critical applications.

| Property | Value | Notes |

| Physical State | Liquid (at STP) | Inferred from similar isomers |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Polar Surface Area | 20.2 Ų | Computed |

| Complexity | 76.6 | Computed |

Note: STP (Standard Temperature and Pressure) is defined as 0°C and 100 kPa.

Experimental Protocols: Synthesis

The synthesis of branched primary alcohols like this compound can be approached through the hydroformylation of a corresponding alkene followed by the reduction of the resulting aldehyde, or via Grignard reactions. A generalized protocol for the synthesis from an appropriate alkene is outlined below.

Objective: To synthesize this compound from a suitable branched alkene (e.g., 2,3,3-trimethylpent-1-ene).

Materials:

-

2,3,3-trimethylpent-1-ene

-

Hydroboration-oxidation reagents (e.g., borane-tetrahydrofuran complex, sodium hydroxide, hydrogen peroxide)

-

Anhydrous diethyl ether

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus

Methodology:

-

Hydroboration: a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting alkene, 2,3,3-trimethylpent-1-ene, in anhydrous diethyl ether. b. Cool the solution in an ice bath. c. Add the borane-tetrahydrofuran (BH₃-THF) complex dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the hydroboration step.

-

Oxidation: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully add an aqueous solution of sodium hydroxide. c. Add hydrogen peroxide (30% solution) dropwise, ensuring the temperature of the mixture is controlled. d. After the addition, remove the ice bath and stir the mixture at room temperature for at least one hour.

-

Work-up and Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Separate the organic layer. c. Wash the organic layer sequentially with distilled water and then with brine. d. Dry the isolated organic layer over anhydrous magnesium sulfate. e. Filter to remove the drying agent.

-

Purification: a. Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator. b. Purify the resulting crude alcohol by fractional distillation under reduced pressure to obtain pure this compound.

Logical Workflow and Visualization

As a simple aliphatic alcohol, this compound is not typically involved in complex biological signaling pathways. The following diagram illustrates a logical workflow for its chemical synthesis and subsequent purification, which is a common procedure in organic chemistry and drug development for creating novel molecules or reference standards.[3]

Caption: General workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Solubility of 2,2,3-Trimethylpentan-1-ol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2,2,3-trimethylpentan-1-ol in a range of common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the expected solubility based on its chemical structure and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is an eight-carbon primary alcohol with the chemical formula C8H18O. Its structure, featuring a branched alkyl chain, significantly influences its physical and chemical properties, including its solubility. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a key factor in its interaction with polar solvents. However, the bulky and nonpolar hydrocarbon portion of the molecule dominates its overall solubility profile. Understanding the solubility of this compound is crucial for its application in various research and development settings, including its use as a solvent, reactant, or in formulation studies.

Estimated Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be estimated. The polar hydroxyl group contributes to some solubility in polar solvents, while the large, nonpolar alkyl chain leads to good solubility in nonpolar organic solvents.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at Standard Temperature and Pressure (STP)

| Solvent | Solvent Polarity | Estimated Solubility | Rationale |

| Water (H₂O) | Highly Polar | Sparingly soluble to insoluble | The hydrophobic nature of the C8 alkyl chain outweighs the hydrophilic character of the single hydroxyl group.[1] |

| Methanol (CH₃OH) | Polar Protic | Soluble | As a short-chain alcohol, methanol is polar and can act as both a hydrogen bond donor and acceptor, readily solvating this compound. |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of other alcohols. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] |

| Diethyl Ether (C₂H₅OC₂H₅) | Nonpolar | Soluble | Diethyl ether is a common nonpolar solvent that effectively dissolves other nonpolar and moderately polar organic molecules. |

| Hexane (C₆H₁₄) | Nonpolar | Soluble | As a nonpolar hydrocarbon, hexane readily dissolves the nonpolar alkyl portion of this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols are based on established guidelines and common laboratory practices.

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[3][4] Given that the solubility of this compound in water is expected to be low, the Flask Method is generally more appropriate.

Principle of the Flask Method: A specific amount of the test substance is dissolved in water at a temperature slightly above the test temperature. The solution is then cooled to the test temperature and allowed to equilibrate, with any excess solute precipitating out. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

Apparatus and Reagents:

-

Constant temperature bath, maintained at 20 ± 0.5 °C.[3]

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge (if necessary for phase separation).

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)).

-

Distilled or deionized water.

-

This compound of known purity.

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.[4]

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of water.

-

Equilibration: The flask is agitated in the constant temperature bath. The equilibration time is determined from the preliminary test, but is typically at least 24 hours.

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. If necessary, centrifugation can be used to separate the aqueous phase from any solid or liquid residue.

-

Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the sample is then determined using a calibrated analytical method such as GC-MS or HPLC.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

For organic solvents in which this compound is expected to be highly soluble, a simple miscibility test can be performed to determine if it is fully miscible. For a more quantitative determination, a method similar to the flask method can be employed.

Principle of Miscibility/Solubility Test: A known amount of the solute is added incrementally to a known volume of the solvent at a constant temperature. The solution is observed for any signs of insolubility, such as the formation of a separate layer or turbidity.

Apparatus and Reagents:

-

Glass test tubes or vials with closures.

-

Calibrated pipettes or burettes.

-

Vortex mixer or magnetic stirrer.

-

The specific organic solvent (methanol, ethanol, acetone, diethyl ether, hexane).

-

This compound.

Procedure:

-

Initial Mixture: Place a known volume (e.g., 1 mL) of the organic solvent into a test tube.

-

Incremental Addition: Add a small, known volume (e.g., 0.1 mL) of this compound to the solvent.

-

Mixing: Vigorously mix the contents using a vortex mixer or magnetic stirrer until a homogeneous solution is formed or it is clear that the solute will not dissolve further.

-

Observation: Observe the mixture for any signs of insolubility.

-

Continued Addition: Continue adding the solute in small increments, mixing and observing after each addition, until the saturation point is reached (i.e., the solute no longer dissolves and a separate phase appears).

-

Quantification: The solubility can be expressed as the volume of solute that dissolves in the volume of solvent used. This can be converted to a mass/volume or mole fraction concentration.

-

Temperature Control: For more precise measurements, the experiment should be conducted at a controlled temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative data on the solubility of this compound is not readily found in the literature, its molecular structure provides a strong basis for estimating its solubility behavior in common laboratory solvents. It is expected to be sparingly soluble in water and readily soluble in common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. These methods, based on established international guidelines and standard laboratory practices, will enable researchers to generate reliable and reproducible solubility data essential for their scientific endeavors.

References

A Technical Guide to the Historical Synthesis of 2,2,3-trimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methodologies for 2,2,3-trimethylpentan-1-ol, a highly branched primary alcohol. While specific documented historical syntheses for this exact molecule are scarce in readily available literature, this paper outlines plausible and historically significant routes based on fundamental organic chemistry principles of the mid-20th century. The synthesis of such a sterically hindered primary alcohol would have presented a notable challenge, likely requiring a multi-step approach involving the formation of a suitable carbonyl precursor followed by its reduction.

This guide details two primary conceptual pathways: the reduction of 2,2,3-trimethylpentanal and the reduction of 2,2,3-trimethylpentanoic acid. It provides hypothetical, yet historically relevant, experimental protocols, quantitative data tables for comparative analysis, and detailed diagrams of the reaction workflows.

I. Synthesis via Reduction of 2,2,3-trimethylpentanal

A common and effective method for the preparation of primary alcohols is the reduction of the corresponding aldehyde. The primary challenge in this route lies in the synthesis of the sterically hindered aldehyde, 2,2,3-trimethylpentanal. A plausible historical approach would involve a Grignard reaction to construct the carbon skeleton, followed by oxidation to the aldehyde.

A. Synthesis of the Precursor Aldehyde: 2,2,3-trimethylpentanal

A logical disconnection approach for 2,2,3-trimethylpentanal suggests the reaction of a Grignard reagent with a suitable electrophile. One such route involves the reaction of sec-butylmagnesium bromide with pivalaldehyde (2,2-dimethylpropanal).

Experimental Protocol:

-

Preparation of sec-butylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 equivalents) are suspended in anhydrous diethyl ether. A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction commences, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Pivalaldehyde: The Grignard solution is cooled in an ice bath. A solution of pivalaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is stirred at room temperature for 2-3 hours.

-

Work-up and Oxidation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the secondary alcohol, 2,2,3,3-tetramethylbutan-1-ol. This intermediate alcohol is then oxidized to the desired aldehyde, 2,2,3-trimethylpentanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

B. Reduction of 2,2,3-trimethylpentanal to this compound

The reduction of the aldehyde to the primary alcohol can be achieved using various reducing agents available during the historical period.

Experimental Protocol:

-

Reduction with Lithium Aluminum Hydride (LiAlH₄): A solution of 2,2,3-trimethylpentanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (0.25-0.5 equivalents) in anhydrous diethyl ether at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. The resulting granular precipitate is filtered off, and the ethereal solution is dried over anhydrous sodium sulfate. The solvent is evaporated to yield this compound.

Alternatively, sodium borohydride (NaBH₄) in an alcoholic solvent could be used as a milder and safer reducing agent.[1][2][3][4]

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

| Reducing Agent | Solvent | Typical Reaction Conditions | Yield (Estimated) | Safety Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether | 0 °C to room temperature | High (>90%) | Highly reactive with water, pyrophoric |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature | Good to High (80-95%) | Less reactive than LiAlH₄, stable in alcohols |

II. Synthesis via Reduction of 2,2,3-trimethylpentanoic Acid

Another viable historical route involves the synthesis of 2,2,3-trimethylpentanoic acid, followed by its reduction to the target primary alcohol. The synthesis of this highly branched carboxylic acid would also likely rely on organometallic chemistry.

A. Synthesis of the Precursor Carboxylic Acid: 2,2,3-trimethylpentanoic Acid

A plausible synthesis of 2,2,3-trimethylpentanoic acid involves the carboxylation of a suitable Grignard reagent. The required Grignard reagent, 1,2,2-trimethylbutylmagnesium bromide, can be prepared from the corresponding alkyl halide.

Experimental Protocol:

-

Preparation of 1-bromo-1,2,2-trimethylbutane: This tertiary alkyl halide can be prepared from the corresponding alcohol, 2,2,3-trimethylbutan-2-ol, by reaction with hydrobromic acid.

-

Formation of the Grignard Reagent: The prepared 1-bromo-1,2,2-trimethylbutane is used to form the Grignard reagent as described in the previous section.

-

Carboxylation: The Grignard solution is poured over crushed dry ice (solid carbon dioxide) with vigorous stirring. Anhydrous diethyl ether is added to maintain a stirrable slurry. After the addition is complete, the mixture is allowed to warm to room temperature.

-

Work-up: The reaction mixture is acidified with dilute hydrochloric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are extracted with an aqueous sodium bicarbonate solution. The basic aqueous extracts are then acidified with hydrochloric acid to precipitate the carboxylic acid, which is then extracted with diethyl ether, dried, and purified.

B. Reduction of 2,2,3-trimethylpentanoic Acid to this compound

Carboxylic acids are less reactive towards reduction than aldehydes. Historically, the most effective reagent for this transformation was lithium aluminum hydride.[5][6][7] Borane (BH₃) also became a common reagent for this purpose.[6]

Experimental Protocol:

-

Reduction with Lithium Aluminum Hydride (LiAlH₄): A solution of 2,2,3-trimethylpentanoic acid (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (0.5-1.0 equivalents) in the same solvent at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

-

Work-up: The work-up procedure is similar to that described for the reduction of the aldehyde, involving sequential addition of water and sodium hydroxide solution to quench the excess hydride and precipitate the aluminum salts.

Table 2: Comparison of Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Solvent | Typical Reaction Conditions | Yield (Estimated) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Room temperature to reflux | High (>85%) | Reduces a wide range of carbonyl compounds. |

| Borane (BH₃) | Tetrahydrofuran (THF) | Room temperature | High (>85%) | More selective than LiAlH₄, does not reduce esters as readily. |

III. Alternative Historical Synthesis Routes

Other potential, though perhaps less common, historical methods for the synthesis of highly branched primary alcohols could include:

-

Hydroboration-Oxidation of a Suitable Alkene: This method, developed in the mid-20th century, provides a route to anti-Markovnikov addition of water across a double bond.[8][9][10][11][12] The synthesis of the required alkene, 2,2,3-trimethylpent-1-ene, would be a key step.

-

Reaction of a Grignard Reagent with a Hindered Epoxide: The ring-opening of a sterically hindered epoxide, such as 1,2-epoxy-2,3,3-trimethylbutane, with methylmagnesium bromide could potentially yield the target alcohol, although regioselectivity could be an issue.[13][14][15][16][17]

IV. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic routes described.

Caption: Workflow for the synthesis of this compound via the reduction of 2,2,3-trimethylpentanal.

Caption: Workflow for the synthesis of this compound via the reduction of 2,2,3-trimethylpentanoic acid.

V. Conclusion

The historical synthesis of this compound, while not explicitly detailed in readily accessible literature, can be confidently postulated through the application of well-established mid-20th-century organic synthesis principles. The most feasible approaches would have involved the creation of a highly branched C8 carbonyl compound, either an aldehyde or a carboxylic acid, followed by reduction. The use of Grignard reagents would have been central to constructing the sterically demanding carbon framework. The subsequent reduction step would have relied on powerful reducing agents like lithium aluminum hydride. This guide provides a technically sound overview of these plausible historical methods, offering valuable insights for researchers in organic synthesis and drug development.

References

- 1. britannica.com [britannica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. community.wvu.edu [community.wvu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hydroboration - Wikipedia [en.wikipedia.org]

- 12. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 16. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Potential Stereoisomers of 2,2,3-Trimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stereoisomers of 2,2,3-trimethylpentan-1-ol, a chiral alcohol with applications in organic synthesis and as a potential building block in drug development. This document outlines the stereochemical properties of the molecule, theoretical physical properties of its enantiomers, detailed experimental protocols for their separation, and visual representations of the stereoisomeric relationship and a generalized separation workflow.

Stereochemical Analysis of this compound

This compound possesses a single chiral center at the carbon atom in the third position (C3) of the pentane backbone. A chiral center is a carbon atom that is attached to four different substituent groups.[1][2][3][4] The presence of this stereocenter gives rise to the existence of stereoisomers.

The number of possible stereoisomers can be determined by the formula 2^n, where 'n' is the number of chiral centers.[5][6] For this compound, with n=1, there are 2^1 = 2 possible stereoisomers. These two stereoisomers are enantiomers, which are non-superimposable mirror images of each other.[4] They are designated as (R)-2,2,3-trimethylpentan-1-ol and (S)-2,2,3-trimethylpentan-1-ol based on the Cahn-Ingold-Prelog priority rules.

Data Presentation: Theoretical Physical Properties

Enantiomers exhibit identical physical properties, such as boiling point, melting point, and solubility in achiral solvents.[7] Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light.[7] Diastereomers, on the other hand, have different physical properties.[8][9]

Due to a lack of specific experimental data for the individual enantiomers of this compound in publicly available literature, the following table presents theoretical and expected values based on the known properties of similar chiral alcohols. These values should be considered illustrative.

| Property | (R)-2,2,3-trimethylpentan-1-ol | (S)-2,2,3-trimethylpentan-1-ol | Racemic Mixture (1:1) |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |

| Boiling Point | Expected to be identical | Expected to be identical | Expected to be identical |

| Melting Point | Expected to be identical | Expected to be identical | May differ from pure enantiomers |

| Specific Rotation ([α]ᵥ) | +x° (hypothetical) | -x° (hypothetical) | 0° |

| Refractive Index | Expected to be identical | Expected to be identical | Expected to be identical |

| Solubility | Expected to be identical | Expected to be identical | Expected to be identical |

Experimental Protocols: Resolution of Enantiomers

The separation of a racemic mixture of this compound into its individual enantiomers, a process known as resolution, can be achieved through various methods. A common and well-established method involves the formation of diastereomers.[10][11][12][13]

Diastereomeric Salt Formation and Fractional Crystallization

This protocol outlines a general procedure for the resolution of a racemic alcohol by conversion into diastereomeric esters, followed by separation and hydrolysis.

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Camphorsulfonic acid)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Acid or base catalyst (if required)

-

Hydrolysis reagent (e.g., aqueous sodium hydroxide, aqueous hydrochloric acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and crystallization (e.g., diethyl ether, hexane)

Procedure:

-

Esterification:

-

In a round-bottom flask, dissolve the racemic this compound and an equimolar amount of the enantiomerically pure chiral resolving agent in an anhydrous solvent.

-

Add a catalytic amount of a suitable acid or base if necessary to promote esterification.

-

Reflux the mixture for a specified time to ensure complete reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Separation of Diastereomers:

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric ester.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

The two diastereomers will have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9] Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

-

Hydrolysis (Liberation of Enantiomers):

-

Treat each separated diastereomer with an aqueous acid or base solution to hydrolyze the ester bond.

-

This reaction will yield the enantiomerically enriched alcohol and the salt of the chiral resolving agent.

-

-

Isolation and Purification:

-

Extract the liberated alcohol into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

The purity of the separated enantiomers can be determined by polarimetry and chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Mandatory Visualizations

Stereoisomers of this compound

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Experimental Workflow for Enantiomeric Resolution

References

- 1. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]

- 2. Identify Chiral Centers – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 3. Identifying Chiral Centers | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isomerism - Stereoisomers, Complex Molecules | Britannica [britannica.com]

- 6. gemmashearer.com [gemmashearer.com]

- 7. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. readchemistry.com [readchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of 2,2,3-trimethylpentan-1-ol

Disclaimer: Specific safety and toxicological data for 2,2,3-trimethylpentan-1-ol (CAS No. 57409-53-7) is limited. The following guide has been compiled using data from structurally similar compounds, primarily other C8 alcohols and trimethylpentane isomers. This information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this chemical.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the safe handling, storage, and emergency procedures for this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2,2,4-trimethylpentan-1-ol | 1-Pentanol (Amyl Alcohol) |

| CAS Number | 57409-53-7 | 123-44-4[3] | 71-41-0[4] |

| Molecular Formula | C8H18O[2] | C8H18O[3] | C5H12O[5] |

| Molecular Weight | 130.23 g/mol [2] | 130.23 g/mol [3] | 88.2 g/mol [5] |

| Boiling Point | Data not available | 165°C[3] | 138°C[5] |

| Melting Point | Data not available | -70°C[3] | -79°C[5] |

| Flash Point | Data not available (Expected to be flammable) | 56.6°C[3] | 43°C (closed cup)[5] |

| Density | Data not available | 0.834 g/cm³[3] | 0.8 g/cm³ (water = 1)[5] |

| Vapor Pressure | Data not available | 0.961 mmHg at 25°C[3] | 0.6 kPa at 20°C[5] |

| Solubility in Water | Data not available (Expected to be low) | Data not available | 2.2 g/100ml at 20°C (moderate)[5] |

Hazard Identification and Classification

Based on data for analogous compounds like 2,2,4-trimethylpentane and other flammable alcohols, this compound should be treated as a hazardous substance.

Potential GHS Hazard Statements:

-

H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[6][7][8]

-

H304: May be fatal if swallowed and enters airways.[6][7][8]

-

H319: Causes serious eye irritation.[6]

Table 2: Hazard Classification of Structurally Related Compounds

| Hazard | 2,2,4-Trimethylpentane (Isooctane) | 1-Pentanol |

| Flammability | Flammable Liquid, Category 2[8] | Flammable Liquid[5] |

| Acute Toxicity (Oral) | LD50 > 5000 mg/kg (Rat)[9] | May be harmful if swallowed[10] |

| Skin Corrosion/Irritation | Causes skin irritation[6][8] | Irritating to the skin[5] |

| Eye Damage/Irritation | Causes serious eye irritation[6] | Irritating to the eyes[5] |

| Aspiration Hazard | May be fatal if swallowed and enters airways[6][8] | May cause aspiration pneumonitis if swallowed[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness[6][7][8] | May cause effects on the central nervous system[5] |

Experimental Protocols

Detailed experimental protocols for toxicological or safety-related studies on this compound are not available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments.

Example Protocol: Acute Oral Toxicity (based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Test Animals: Typically, rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The substance is administered in a single dose by gavage. A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is chosen based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 (the dose causing mortality in 50% of the animals) is estimated. For 2,2,4-trimethylpentane-1,3-diol, monoisobutyrate, an oral LD50 in rats was found to be 3,200 mg/kg[11].

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.[6][12]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7][13]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7][13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[6][7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6][7]

-

When handling, do not eat, drink, or smoke.[7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][13][14] Keep in a designated flammables area away from strong oxidizing agents and acids.[6][12]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[6][7]

Emergency Procedures

Table 3: First-Aid Measures

| Exposure | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[7][13] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12] |

| Ingestion | Do NOT induce vomiting due to aspiration hazard. Rinse mouth with water. Seek immediate medical attention or contact a Poison Control Center.[6][7] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). Water spray can be used to cool containers.[13]

-

Specific Hazards: The substance is flammable, and vapors may form explosive mixtures with air.[4][7][13] Vapors can travel to a source of ignition and flash back.[4][7] Hazardous decomposition products include carbon oxides.[6]

Logical Workflow for Safe Handling

The following diagram illustrates a standard workflow for handling flammable and potentially hazardous liquid chemicals like this compound.

Caption: Standard workflow for handling this compound.

References

- 1. 2,3,3-Trimethylpentan-1-ol | C8H18O | CID 12869986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Molport-026-529-250 | Novel [molport.com]

- 3. chembk.com [chembk.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ICSC 0535 - 1-PENTANOL [chemicalsafety.ilo.org]

- 6. lgcstandards.com [lgcstandards.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. il.mahidol.ac.th [il.mahidol.ac.th]

- 10. science.cleapss.org.uk [science.cleapss.org.uk]

- 11. redox.com [redox.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: 2,2,3-Trimethylpentan-1-ol as a Non-Polar Solvent in Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,2,3-trimethylpentan-1-ol as a non-polar, sterically hindered solvent in chemical reactions. Due to the limited availability of specific literature on this solvent, this document extrapolates from the known properties of similar bulky alcohols to provide guidance on its potential applications, advantages, and limitations.

Introduction

This compound is a primary alcohol characterized by significant steric hindrance around the hydroxyl group due to the presence of multiple methyl groups. This structural feature suggests its potential as a non-polar, protic solvent that is less likely to participate in certain chemical reactions compared to less hindered alcohols. Its bulky nature could offer unique selectivity or stability in specific reaction environments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for considering its suitability as a solvent in various reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Estimated to be in the range of 170-190 °C | |

| Density | Predicted to be less than 1 g/mL | |

| Solubility in Water | Low (predicted) | |

| Polarity | Non-polar, protic |

Potential Applications in Organic Synthesis

While specific examples are scarce in the literature, the unique structure of this compound suggests its potential utility in the following areas:

-

Reactions Sensitive to Solvent Participation: The steric bulk of this compound may prevent it from acting as a nucleophile or participating in side reactions that are common with smaller alcohol solvents like methanol or ethanol.

-

High-Temperature Reactions: Its predicted high boiling point makes it a candidate for reactions requiring elevated temperatures.

-

As a Non-coordinating, Protic Solvent: In certain reactions, a protic solvent that does not coordinate strongly to metal centers or reactive intermediates is desirable. The steric hindrance of this compound could fulfill this role.

-

Phase-Transfer Catalysis: Its non-polar nature could make it a suitable organic phase in biphasic reactions.

Logical Workflow for Solvent Selection

Caption: Decision workflow for considering this compound as a solvent.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

The following is a hypothetical protocol for a Suzuki-Miyaura coupling reaction, illustrating how this compound could be employed as a solvent. This protocol is for illustrative purposes and would require optimization.

Objective: To couple 4-bromoanisole with phenylboronic acid using a palladium catalyst in this compound.

Materials:

-

4-Bromoanisole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

This compound (solvent)

-

Toluene (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Add 10 mL of this compound to the flask.

-

Place the flask in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously under a nitrogen atmosphere for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 20 mL of toluene and 20 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Workflow for a hypothetical Suzuki-Miyaura coupling reaction.

Potential Advantages and Limitations

Table 2: Summary of Potential Advantages and Limitations

| Advantages | Limitations |

| Steric hindrance may reduce solvent participation in the reaction. | High viscosity may lead to poor mixing and mass transfer issues. |

| High boiling point allows for a wide range of reaction temperatures. | May be difficult to remove from the reaction mixture due to its high boiling point. |

| As a non-polar, protic solvent, it could offer unique selectivity. | Limited commercial availability and potentially high cost. |

| May be a suitable alternative to other high-boiling non-polar solvents. | Lack of literature data requires extensive optimization for any new reaction. |

Safety and Handling

As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound presents an intriguing, though largely unexplored, option as a non-polar, sterically hindered solvent. Its unique structural properties suggest potential applications in reactions where solvent inertness and high temperatures are required. However, the lack of established protocols necessitates a careful and systematic approach to its use, with significant optimization likely required for any given chemical transformation. The information and hypothetical protocol provided herein serve as a foundational guide for researchers interested in exploring the utility of this novel solvent.

References

Application Notes and Protocols for the Derivatization of 2,2,3-Trimethylpentan-1-ol's Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group of 2,2,3-trimethylpentan-1-ol, a sterically hindered alcohol. The protocols outlined below are essential for researchers engaged in organic synthesis, drug development, and analytical chemistry, where modification of hydroxyl groups is necessary for modulating physicochemical properties, enabling further synthetic transformations, or for analytical detection.

Introduction

This compound possesses a neopentyl-like primary hydroxyl group, which presents significant steric hindrance. This structural feature necessitates carefully selected reaction conditions to achieve efficient derivatization. Standard protocols for reactions such as esterification, etherification, silylation, and acylation often require modification to overcome the steric impediment and achieve satisfactory yields. These derivatization techniques are crucial in drug development for creating prodrugs, modifying pharmacokinetic profiles, and in analytical sciences for enhancing volatility and detectability in techniques like gas chromatography (GC).

Derivatization Reactions at a Glance

| Derivatization Reaction | Reagents | Typical Application | Key Considerations for Hindered Alcohols |

| Esterification | Carboxylic Acid, DEAD/DIAD, PPh₃ (Mitsunobu) | Prodrug synthesis, protecting group | Use of more acidic carboxylic acids (e.g., 4-nitrobenzoic acid) enhances reaction rates and yields. |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) (Williamson) | Synthesis of stable ethers, modification of solubility | The sterically hindered alcohol should be converted to the alkoxide nucleophile to react with a less hindered alkyl halide. |

| Silylation | BSTFA, Pyridine/TMCS | GC-MS analysis, protecting group | Catalysts like pyridine or TMCS are often necessary to drive the reaction to completion. |

| Acylation | Acetic Anhydride, Pyridine | Introduction of an acetyl group, protecting group | A basic catalyst like pyridine is used to activate the alcohol and neutralize the acid byproduct. |

Experimental Protocols

Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the esterification of primary and secondary alcohols, particularly for sterically demanding substrates where traditional Fischer esterification may be inefficient. For hindered alcohols, the use of a more acidic carboxylic acid can significantly improve reaction outcomes.

Protocol: Synthesis of 2,2,3-Trimethylpentyl Benzoate

-

Materials:

-

This compound

-

Benzoic Acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous THF (10 volumes) is added triphenylphosphine (1.5 eq.) and benzoic acid (1.5 eq.).[1]

-

The mixture is cooled to 0 °C in an ice bath.

-

DIAD (1.5 eq.) is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.[1]

-